2-(benzyloxy)pentyl propanoate
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Overview
Description
2-(Benzyloxy)pentyl propanoate is an organic ester compound characterized by the presence of a benzyloxy group attached to a pentyl chain, which is further esterified with propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)pentyl propanoate typically involves the esterification of 2-(benzyloxy)pentanol with propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)pentyl propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(benzyloxy)pentanol and propanoic acid.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 2-(Benzyloxy)pentanol and propanoic acid.
Oxidation: Benzoic acid derivatives.
Reduction: 2-(Benzyloxy)pentanol.
Scientific Research Applications
2-(Benzyloxy)pentyl propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drug molecules due to its ester functionality.
Material Science: Utilized in the preparation of polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)pentyl propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active alcohol and acid components, which can then participate in further biochemical reactions. The benzyloxy group may interact with specific enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Pentyl propanoate: Similar ester structure but lacks the benzyloxy group.
Benzyloxyethanol: Contains the benzyloxy group but differs in the ester functionality.
2-(Benzyloxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness: 2-(Benzyloxy)pentyl propanoate is unique due to the combination of the benzyloxy group and the ester functionality, which imparts distinct chemical and physical properties
Properties
CAS No. |
2763776-51-6 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.3 |
Purity |
95 |
Origin of Product |
United States |
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